tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate
CAS No.:
Cat. No.: VC17180073
Molecular Formula: C12H24N2O3
Molecular Weight: 244.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24N2O3 |
|---|---|
| Molecular Weight | 244.33 g/mol |
| IUPAC Name | tert-butyl (2S)-2-(3-aminopropyl)morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-8-16-10(9-14)5-4-6-13/h10H,4-9,13H2,1-3H3/t10-/m0/s1 |
| Standard InChI Key | DVPLUXDEKMZVNJ-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCO[C@H](C1)CCCN |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC(C1)CCCN |
Introduction
Structural and Stereochemical Features
The molecular formula of tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate is C₁₅H₂₈N₂O₃, with a molecular weight of 292.4 g/mol (free base). The compound’s structure comprises:
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A morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom).
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A tert-butyl carbamate (Boc) group at the 4-position, which acts as a protective group for the amine.
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An (S)-configured 3-aminopropyl side chain at the 2-position, introducing chirality and functional versatility.
The stereochemistry at the 2-position is critical for interactions with biological targets, as demonstrated in analogous compounds where enantiomers exhibit divergent binding affinities.
Synthetic Methodologies
Key Synthetic Routes
The synthesis of tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate typically involves multi-step processes to ensure stereochemical control. A common approach includes:
Step 1: Formation of the Morpholine Ring
Morpholine derivatives are often synthesized via cyclization reactions. For example, reacting ethanolamine derivatives with epichlorohydrin under basic conditions yields the morpholine scaffold .
Step 3: Boc Protection
The tert-butyl carbamate group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions to protect the secondary amine .
Industrial-Scale Production
Industrial synthesis prioritizes efficiency and yield optimization. Continuous flow reactors and automated systems are employed to enhance reproducibility. For example, a telescoped process integrating ring formation, side-chain addition, and Boc protection in a single flow system reduces intermediate isolation steps.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₈N₂O₃ |
| Molecular Weight | 292.4 g/mol |
| Melting Point | 98–102°C (literature range) |
| Solubility | Soluble in DCM, THF; insoluble in water |
| Optical Rotation ([α]₂₅D) | +12.5° (c = 1.0, CHCl₃) |
The Boc group enhances solubility in organic solvents, while the aminopropyl chain contributes to polar interactions. Chirality is confirmed via circular dichroism (CD) spectroscopy or X-ray crystallography .
Chemical Reactivity and Applications
Functional Group Transformations
The compound’s primary amine and carbamate groups enable diverse derivatizations:
Amide Bond Formation
The amine reacts with carboxylic acids using coupling agents like HATU or EDCI, forming amides critical for drug candidates. For example:
Sulfonylation
Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields sulfonamides, enhancing metabolic stability .
Pharmaceutical Applications
The compound is a precursor in synthesizing kinase inhibitors and GPCR modulators. For instance, analogs have been used in preclinical studies for cancer therapy, targeting proteins like KIFC1 (HSET) .
Comparative Analysis with Analogous Compounds
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| tert-Butyl (R)-2-(3-aminopropyl)morpholine-4-carboxylate | R-configuration at C2 | Reduced target binding affinity |
| tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate | Shorter ethyl chain | Lower lipophilicity |
The S-configuration and propyl chain length optimize steric and electronic interactions with biological targets.
Challenges and Future Directions
Synthetic Challenges
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Stereochemical Purity: Maintaining enantiomeric excess (>99%) requires chiral catalysts or chromatography .
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Scale-Up Issues: Exothermic reactions during Boc protection necessitate precise temperature control.
Research Opportunities
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